molecular formula C16H17ClN4O2S2 B2579922 2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1219901-83-3

2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

Cat. No. B2579922
CAS RN: 1219901-83-3
M. Wt: 396.91
InChI Key: HGSSCEWEIBYSCL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core, a piperazine ring, and a thiophene ring, all connected by sulfonyl linkages . The exact structure can be determined using spectroscopic methods such as NMR, FTIR, and MS .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (486.94 g/mol) and its molecular formula (C18H19ClN4O6S2). More detailed properties such as boiling point, melting point, and density are not available in the current resources .

Scientific Research Applications

Synthesis and Biological Activity

Compounds incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety, related structurally to 2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole, have been synthesized and characterized for their potential biological activities. These compounds have been explored for their antimicrobial against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities, showing a broad spectrum of biological efficacy (Bhatt, Kant, & Singh, 2016).

Anticancer and Antimicrobial Properties

Further research has explored the antimycobacterial activity of synthesized compounds, including derivatives of benzothiazolo imidazole, demonstrating promising anti-microbial activity. Such studies highlight the compound's potential utility in developing treatments against microbial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011). Additionally, the synthesis and biological screening of piperazine-1-yl-aroylamino and arylsulphonamido derivatives have indicated moderate antibacterial and antifungal activity, suggesting their potential in creating new antimicrobial agents (J.V.Guna, V.N.Patolia, A.U.Patel, & D.M.Purohit, 2009).

Antiproliferative and Anti-HIV Activity

The antiproliferative and anti-HIV activities of novel derivatives of 2-piperazino-1,3-benzo[d]thiazoles have been investigated, identifying compounds with remarkable effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines. These findings underscore the compound's potential in the development of new therapeutic agents for treating cancer and HIV (Al-Soud, Al-Sa’doni, Saber, Al-Shaneek, Al-Masoudi, & la Colla, 2010).

Anti-inflammatory Activity

Compounds synthesized with the piperazine and imidazole scaffold have been evaluated for their anti-inflammatory activity, demonstrating significant in-vitro and in-vivo efficacy. This highlights the compound's potential in the development of new anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).

Corrosion Inhibition

Benzimidazole derivatives, including those related to the compound , have shown significant inhibition efficiency against the corrosion of steel in acidic solutions. This suggests a potential application in industrial processes as corrosion inhibitors (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

properties

IUPAC Name

2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S2/c1-19-13-5-3-2-4-12(13)18-16(19)20-8-10-21(11-9-20)25(22,23)15-7-6-14(17)24-15/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSSCEWEIBYSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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